molecular formula C17H15NO3S3 B2623316 N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034420-15-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2623316
CAS No.: 2034420-15-8
M. Wt: 377.49
InChI Key: JLGHRLXKRDBODK-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic heterocyclic compound featuring a sulfonamide functional group, which is of significant interest in modern medicinal chemistry and drug discovery. Sulfonamide derivatives are extensively investigated for their diverse biological activities, which can include enzyme inhibition and receptor modulation. The unique structure of this compound, which incorporates two distinct thiophene rings and a 2,3-dihydrobenzofuran scaffold, suggests potential for a wide range of pharmacological applications. Researchers may explore its utility in areas such as oncology, given that similar molecular frameworks have demonstrated potent anti-proliferative effects by inducing apoptosis in various cancer cell lines and inhibiting cell cycle progression. Furthermore, its structural profile also indicates potential relevance in inflammatory disease research, as analogous sulfonamides have been shown to exhibit anti-inflammatory activity by inhibiting the production of key pro-inflammatory cytokines. The presence of multiple aromatic systems, including the thiophene and dihydrobenzofuran rings, may enhance binding affinity to biological targets through π-stacking interactions, while the sulfonamide group can act as a key pharmacophore for interaction with enzyme active sites. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S3/c19-24(20,14-3-4-15-12(10-14)5-7-21-15)18-17(13-6-9-22-11-13)16-2-1-8-23-16/h1-4,6,8-11,17-18H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHRLXKRDBODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods like the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of phase-transfer catalysts and sodium iodide at elevated temperatures .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene and benzofuran moieties can also interact with cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and benzofuran derivatives, such as:

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of thiophene and benzofuran moieties, along with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of thiophene rings and a benzofuran moiety, which contribute to its biological properties. The molecular formula is C15H14N2O2SC_{15}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 302.4 g/mol.

PropertyValue
Molecular FormulaC15H14N2O2S
Molecular Weight302.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzofuran and thiophene structures have shown promising results against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was observed in related dihydrobenzofuran lignans that act as antimitotic agents .
  • In Vitro Studies : A study demonstrated that compounds with similar structures had IC50 values ranging from 30.8 nM to 38.7 nM against specific cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The sulfonamide group in the compound may enhance its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis:

  • Activity Against Bacteria : Research has shown that sulfonamide derivatives can exhibit bacteriostatic effects against various strains of bacteria, making them potential candidates for antibiotic development.

Other Biological Activities

  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance, although further studies are needed to elucidate these interactions.
  • Cytotoxicity : Preliminary findings suggest that this compound could induce apoptosis in certain cancer cell lines, contributing to its potential as an anticancer agent.

Case Study 1: Antitumor Activity

A recent study focused on synthesizing and evaluating various benzofuran derivatives for their antitumor activity. Among these compounds, those structurally related to this compound exhibited notable cytotoxicity against HeLa and MCF-7 cell lines. The findings indicated that structural modifications could enhance anticancer efficacy significantly.

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that the compound might interact with key cellular pathways involved in apoptosis and cell cycle regulation. This interaction was supported by assays measuring changes in mitochondrial membrane potential and ROS production, indicating a shift towards pro-apoptotic signaling.

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